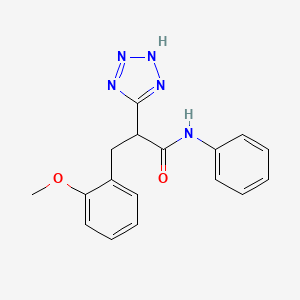

![molecular formula C11H14INO2 B2555804 Ethyl [(4-iodo-2-methylphenyl)amino]acetate CAS No. 415715-69-4](/img/structure/B2555804.png)

Ethyl [(4-iodo-2-methylphenyl)amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

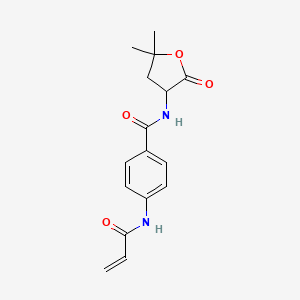

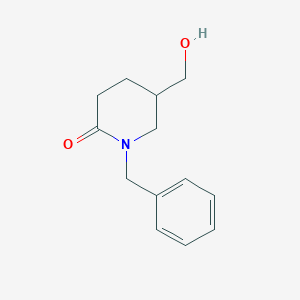

Ethyl [(4-iodo-2-methylphenyl)amino]acetate is a biochemical used for proteomics research . It has the molecular formula C11H14INO2 and a molecular weight of 319.14 .

Molecular Structure Analysis

The molecular structure of Ethyl [(4-iodo-2-methylphenyl)amino]acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO), which is further connected to a 4-iodo-2-methylphenyl group through an amino (NH) linkage .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl [(4-iodo-2-methylphenyl)amino]acetate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis

Ethyl [(4-iodo-2-methylphenyl)amino]acetate has a molecular weight of 319.14 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Applications De Recherche Scientifique

Antimicrobial Activity and Organic Synthesis

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, which include compounds structurally related to Ethyl [(4-iodo-2-methylphenyl)amino]acetate, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated good activity against test microorganisms, comparable to ampicillin (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Crystallography and Material Science

The crystal structure of compounds like Ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, structurally similar to Ethyl [(4-iodo-2-methylphenyl)amino]acetate, has been studied using X-ray methods. These studies help in understanding the molecular structure and potential material properties (DyaveGowda, Kokila, Veerammana, Narayanappa, Kulkarni, Rao, Prasad, & Gowda, 2002).

Green Chemistry in Organic Synthesis

Ethyl (4-phenylphenyl)acetate, related to Ethyl [(4-iodo-2-methylphenyl)amino]acetate, has been synthesized via green Suzuki coupling reactions. This demonstrates the compound's role in environmentally friendly organic synthesis, particularly in the context of pharmaceutical chemistry (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

Medicinal Chemistry and Enzyme Inhibition

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities, showing significant potential in medicinal chemistry research (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).

Chemical Synthesis and Medicinal Applications

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used in Lossen rearrangement for the synthesis of ureas from carboxylic acids. This showcases the compound's utility in chemical synthesis, with potential applications in medicinal chemistry (Thalluri, Manne, Dev, & Mandal, 2014).

Anti-Inflammatory Research

Ethyl 4-biphenylyl acetate, a compound related to Ethyl [(4-iodo-2-methylphenyl)amino]acetate, has been studied for its enhanced anti-inflammatory effect when used with β-cyclodextrin derivatives. This research is significant in the development of topical treatments for inflammation (Arima, Adachi, Irie, Uekama, & Pitha, 1990).

Propriétés

IUPAC Name |

ethyl 2-(4-iodo-2-methylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHKJWNKLTWKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)I)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(4-iodo-2-methylphenyl)amino]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

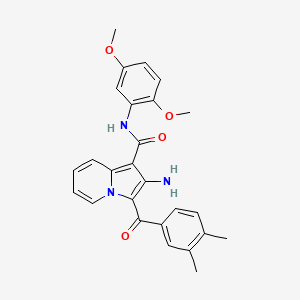

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2555728.png)

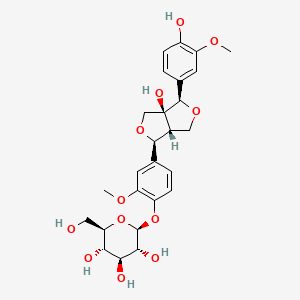

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]oxane-4-carboxamide](/img/structure/B2555734.png)

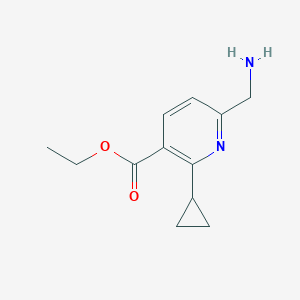

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2555737.png)

![N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2555741.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555743.png)